(3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide
CAS No.:
Cat. No.: VC17509000
Molecular Formula: C6H8IN3OS
Molecular Weight: 297.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H8IN3OS |
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Molecular Weight | 297.12 g/mol |
IUPAC Name | (3R)-3-amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide |
Standard InChI | InChI=1S/C6H8IN3OS/c7-4-2-10-6(12-4)3(8)1-5(9)11/h2-3H,1,8H2,(H2,9,11)/t3-/m1/s1 |
Standard InChI Key | NTPUSAVPMJZBAU-GSVOUGTGSA-N |
Isomeric SMILES | C1=C(SC(=N1)[C@@H](CC(=O)N)N)I |
Canonical SMILES | C1=C(SC(=N1)C(CC(=O)N)N)I |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a propanamide chain (CH₂–CH–CONH₂) with a 5-iodo-1,3-thiazol-2-yl moiety attached to the central carbon. The (3R) configuration specifies the absolute stereochemistry at this position, influencing its interactions with chiral biological targets . Key structural identifiers include:
Property | Value |
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IUPAC Name | (3R)-3-amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide |
Molecular Formula | C₆H₈IN₃OS |
Molecular Weight | 297.12 g/mol |
Canonical SMILES | C1=C(SC(=N1)C@@HN)I |
InChIKey | NTPUSAVPMJZBAU-UHFFFAOYSA-N |
PubChem CID | 130541287 |
The iodine atom at the 5-position of the thiazole ring enhances molecular polarizability and may improve binding affinity to hydrophobic pockets in proteins . The amide group facilitates hydrogen bonding, critical for solubility and target engagement .
Stereochemical Considerations
The (3R) enantiomer’s synthesis requires chiral resolution or asymmetric catalysis. A related compound, (3R)-3-amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid (PubChem CID: 130541285), demonstrates the importance of stereochemistry in biological activity, as enantiomers often exhibit divergent pharmacokinetic profiles . X-ray crystallography and NMR spectroscopy are essential for confirming stereochemical purity .
Synthesis and Characterization
Synthetic Pathways
While no direct synthesis of (3R)-3-amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide is documented in the provided sources, analogous routes for thiazole-containing propanamides suggest two strategies:
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Nucleophilic Ring-Opening and Cyclization:
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Chiral Pool Synthesis:
Analytical Characterization
Critical techniques for verifying structure and purity include:
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NMR Spectroscopy: To confirm the presence of the thiazole ring (δ 7.5–8.5 ppm for aromatic protons) and amide protons (δ 6.5–7.2 ppm) .
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High-Resolution Mass Spectrometry (HRMS): For molecular weight validation (theoretical [M+H]⁺ = 298.03).
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X-ray Crystallography: Resolves stereochemical assignments and crystal packing, as applied to related triazole derivatives .
(3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide is labeled “For research use only”, with no human or veterinary applications cited. Standard precautions for iodinated compounds apply:
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Use personal protective equipment (PPE) to prevent skin/eye contact.
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Store in a cool, dry environment away from light to prevent degradation.
Future Research Directions
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Enantioselective Synthesis: Developing catalytic asymmetric methods to improve yield and optical purity.
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Biological Screening: Prioritizing assays against kinase families, antimicrobial targets, and cancer cell lines.
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Structure-Activity Relationship (SAR) Studies: Modifying the thiazole’s substituents (e.g., replacing iodine with other halogens) to optimize potency and toxicity .
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